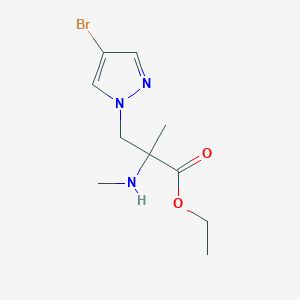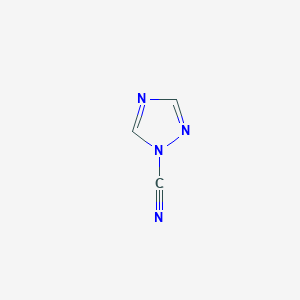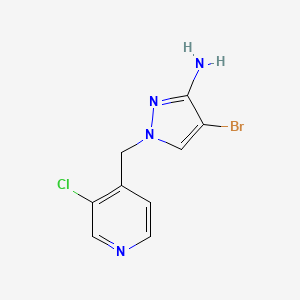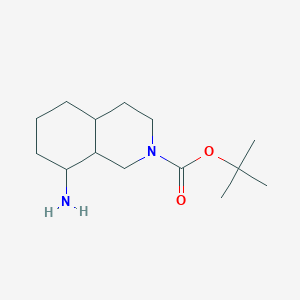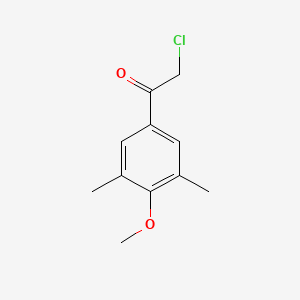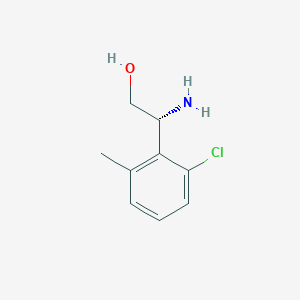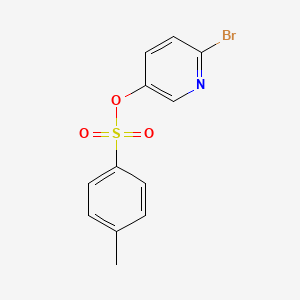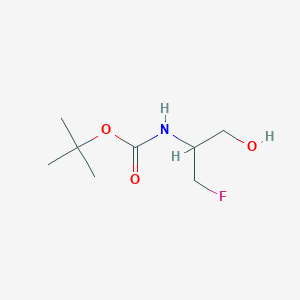
(R)-2-(Boc-amino)-3-fluoro-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluoro-substituted hydroxypropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the carbamate nitrogen on the epoxide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Jones reagent.
Reduction: The fluoro-substituted carbon can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine in an aprotic solvent.
Major Products:
Oxidation: Formation of tert-butyl N-(1-oxo-3-hydroxypropan-2-yl)carbamate.
Reduction: Formation of tert-butyl N-(1-hydroxypropan-2-yl)carbamate.
Substitution: Formation of tert-butyl N-(1-substituted-3-hydroxypropan-2-yl)carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential medicinal applications include its use as a prodrug, where it can be metabolized in vivo to release active pharmaceutical ingredients. Its carbamate group can be hydrolyzed to release the active drug in a controlled manner.
Industry: In the industrial sector, tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted hydroxypropyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can undergo hydrolysis, releasing active species that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate: This compound has a trifluoromethyl group instead of a single fluoro group, which can lead to different reactivity and biological activity.
tert-Butyl N-(1-(4-fluorophenyl)-3-hydroxypropan-2-yl)carbamate: This compound contains a fluorophenyl group, which imparts different electronic and steric properties.
Uniqueness: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is unique due to its specific combination of a fluoro-substituted hydroxypropyl group and a carbamate functional group. This combination provides distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H16FNO3 |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
XDXNIQQWVIJYEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)
